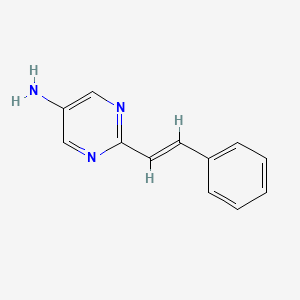
2-Styrylpyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Styrylpyrimidin-5-amine is an organic compound belonging to the class of pyrimidines, which are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a styryl group attached to the pyrimidine ring, which imparts unique chemical and biological properties. Pyrimidines are known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Styrylpyrimidin-5-amine typically involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Styrylpyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The styryl group can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfonyl derivatives, reduced amine derivatives, and substituted pyrimidines .
Scientific Research Applications
2-Styrylpyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and antitumor properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents for treating infectious diseases and cancer.
Industry: The compound is used in the development of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-Styrylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes and receptors involved in various biological processes. For example, it may inhibit kinase enzymes, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators .
Comparison with Similar Compounds
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
Pyrazolo[1,5-a]pyrimidines: These compounds are used as fluorophores in optical applications.
Tris(2-pyridylmethyl)amines: Utilized as ligands in coordination chemistry.
Uniqueness: 2-Styrylpyrimidin-5-amine stands out due to its unique styryl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and advanced materials.
Properties
CAS No. |
54246-67-2 |
|---|---|
Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
2-[(E)-2-phenylethenyl]pyrimidin-5-amine |
InChI |
InChI=1S/C12H11N3/c13-11-8-14-12(15-9-11)7-6-10-4-2-1-3-5-10/h1-9H,13H2/b7-6+ |
InChI Key |
VWRFYBJISMFCLR-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC=C(C=N2)N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-2-phenyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910896.png)




![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(3-fluorophenyl)-7-methyl-](/img/structure/B12910930.png)




![5-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12910948.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-furanyl)-](/img/structure/B12910952.png)

![5-Amino-2-{[(4-methyl-1,3-oxazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12910954.png)
